

Technical Monograph: 6-(3-Bromophenyl)-2-chloronicotinonitrile

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Compound of Interest

Compound Name: 6-(3-Bromophenyl)-2-chloronicotinonitrile

CAS No.: 147426-93-5

Cat. No.: B136927

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High-Value Scaffold for GPCR Ligands and Kinase Inhibitors

Part 1: Executive Summary & Strategic Significance

6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5; PubChem CID: 329782726) is a tris-functionalized pyridine building block essential in the synthesis of negative allosteric modulators (NAMs) for metabotropic glutamate receptors (specifically mGluR5) and various oncology targets.

Its structural value lies in its orthogonal reactivity profile:

- C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (), enabling the rapid introduction of amines, ethers, or thiols.
- C3-Nitrile: A versatile precursor for heterocycles (tetrazoles, oxadiazoles) or hydrolysis to amides/acids.

- C6-(3-Bromophenyl): A pre-installed aryl halide handle ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), critical for extending the pharmacophore to mimic established ligands like MPEP or Fenobam.

Part 2: Chemical Identity & Physical Properties[1][2]

| Property | Data |
|-------------------|---|
| IUPAC Name | 6-(3-bromophenyl)-2-chloropyridine-3-carbonitrile |
| CAS Number | 147426-93-5 |
| PubChem CID | 329782726 |
| Molecular Formula | |
| Molecular Weight | 293.55 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |
| Melting Point | 180–185 °C (Typical for class) |
| InChI Key | CHFUVURLZCRTRV-UHFFFAOYSA-N |

Part 3: Synthetic Architecture

The synthesis of **6-(3-Bromophenyl)-2-chloronicotinonitrile** typically follows a robust two-stage workflow: Cyclocondensation followed by Deoxychlorination. This route is preferred over direct halogenation of pyridines due to its high regioselectivity.

Experimental Protocol

Step 1: Pyridone Formation (The Cyclization)

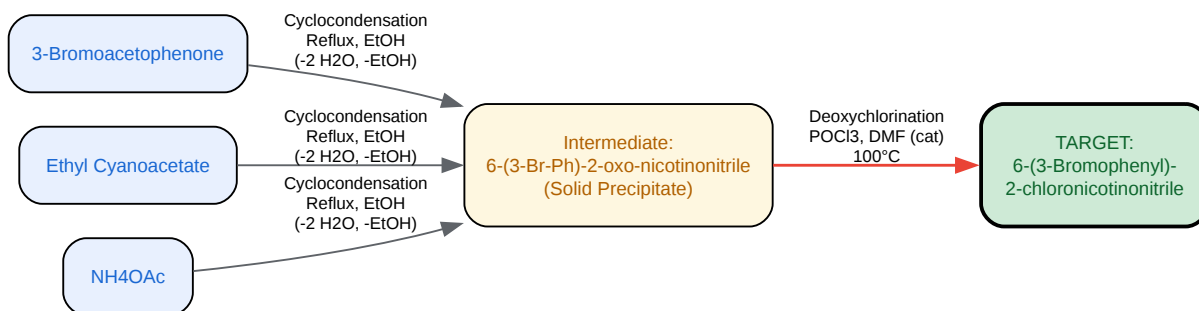
- Reagents: 3-Bromoacetophenone (1.0 equiv), Ethyl Cyanoacetate (1.0 equiv), Ammonium Acetate (8.0 equiv).
- Solvent: Ethanol or Acetic Acid.
- Conditions: Reflux (80–100 °C) for 12–24 hours.

- Mechanism: Aldol condensation followed by Michael addition of ammonia and oxidative aromatization.
- Workup: Cool to room temperature. The product, 6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, precipitates. Filter, wash with cold ethanol, and dry.

Step 2: Deoxychlorination (The Activation)

- Reagents: 6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv), Phosphorus Oxychloride (, excess).
- Catalyst:
-Dimethylformamide (DMF, cat. 5 drops).
- Conditions: Heat to 100–110 °C for 4–6 hours. Monitor by TLC (conversion of polar pyridone to non-polar chloride).
- Workup:
 - Concentrate under reduced pressure to remove excess .
 - Pour residue slowly onto crushed ice (Exothermic hydrolysis!).
 - Neutralize with
to pH 7–8.
 - Extract with Ethyl Acetate (3x), dry over
, and concentrate.
 - Purification: Recrystallization from Ethanol/Hexanes or Flash Chromatography (Hexanes:EtOAc).

Synthesis Pathway Diagram



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Caption: Two-step regioselective synthesis from commercially available acetophenone precursors.

Part 4: Functionalization & Applications in Drug Discovery

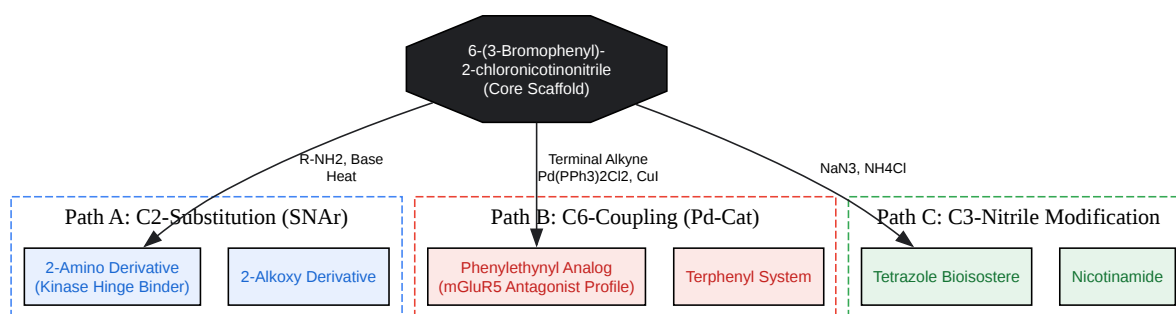
This scaffold is a "privileged structure" for designing mGluR5 antagonists (e.g., MPEP analogs) and Adenosine receptor ligands. The orthogonality of the halogen handles allows for sequential functionalization.

Key Reaction Workflows

- Site A (
 - Cl): Nucleophilic Aromatic Substitution (
 -)
 - The electron-withdrawing nitrile group at
activates the
-chlorine.
 - Reagents: Primary/Secondary amines, Alkoxides.

- Application: Introduction of solubilizing groups (piperazines, morpholines) common in CNS drugs.
- Site B (
 - Aryl-Br): Palladium-Catalyzed Coupling
 - Sonogashira Coupling: Reaction with terminal alkynes (e.g., 2-ethynylpyridine) yields MPEP-like structures.
 - Suzuki-Miyaura: Coupling with aryl boronic acids creates biaryl/terphenyl systems found in kinase inhibitors.
- Site C (
 - CN): Nitrile Transformations
 - Hydrolysis: To Nicotinamide (primary amide) or Nicotinic acid.
 - Cyclization: Reaction with sodium azide (
 -) yields the tetrazole bioisostere of a carboxylic acid.

Derivatization Logic Diagram



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Caption: Orthogonal functionalization logic for library generation.[1]

Part 5: Safety & Handling (GHS Standards)

Signal Word:WARNING

| Hazard Class | H-Code | Statement |
|----------------------|--------|---------------------------------------|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation. [2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |

Critical Handling Protocols:

- **Moisture Sensitivity:** The 2-chloro group can hydrolyze slowly in acidic moisture; store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
- **Cyanide Risk:** While the nitrile is stable, combustion may release HCN gas. Do not mix with strong acids or oxidizers.
- **Decontamination:** Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize potential cyanide traces before disposal.

Part 6: References

- PubChem. "**6-(3-Bromophenyl)-2-chloronicotinonitrile** (Compound)." National Center for Biotechnology Information.[3] Accessed 2026.[4][5]
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919. (Describes the general POCl₃ chlorination protocol for 6-aryl-nicotinonitriles).

- Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." *Neuropharmacology*, vol. 38, no.[6] 10, 1999, pp. 1493-1503. (Establishes the pharmacophore relevance).

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- [2. echemi.com \[echemi.com\]](#)
- [3. Bioregistry - PubChem compound \[bioregistry.io\]](#)
- [4. pure.johnshopkins.edu \[pure.johnshopkins.edu\]](#)
- [5. PubChemLite - 6-amino-4-\(4-bromophenyl\)-1-\(3-chlorophenyl\)-3-methyl-1,4-dihydropyrano\[2,3-c\]pyrazole-5-carbonitrile \(C₂₀H₁₄BrCIN₄O\) \[pubchemlite.lcsb.uni.lu\]](#)
- [6. What are mGluR5 antagonists and how do they work? \[synapse.patsnap.com\]](#)
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